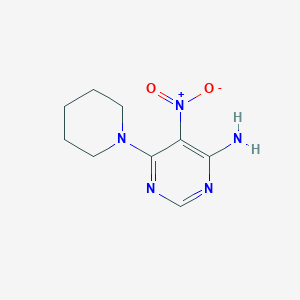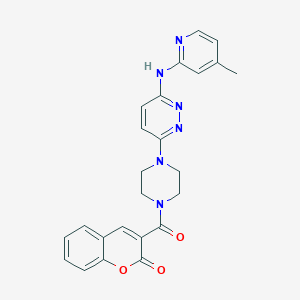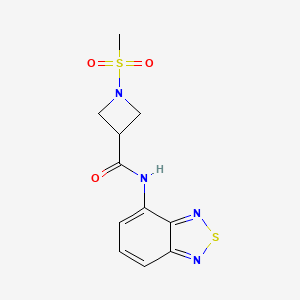![molecular formula C11H8Cl2N2O2S B2536184 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 211102-91-9](/img/structure/B2536184.png)
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an aniline moiety substituted with chlorine atoms, and an acetic acid group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
作用机制
Target of Action
The primary targets of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid are the Cox-1 and Cox-2 enzymes . These enzymes play a crucial role in the inflammation process, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets, the Cox-1 and Cox-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ activity, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting the Cox-1 and Cox-2 enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins . This results in a decrease in inflammation, pain, and fever .
Pharmacokinetics
This suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever .
生化分析
Biochemical Properties
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exhibiting anti-inflammatory effects. Additionally, it interacts with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, leading to a reduction in inflammation. Furthermore, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, the compound can interact with nuclear receptors, influencing gene expression and modulating cellular responses. These interactions can lead to changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained anti-inflammatory and anticancer effects, with minimal degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, it can cause adverse effects, including gastrointestinal irritation and hepatotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it can accumulate and exert its effects. Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution with 3,4-Dichloroaniline: The thiazole intermediate is then reacted with 3,4-dichloroaniline in the presence of a suitable base to form the desired thiazole-aniline derivative.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atoms on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aniline derivatives.
科学研究应用
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
相似化合物的比较
Similar Compounds
- 2-[2-(2,6-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]acetic acid
Uniqueness
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the chlorine atoms on the aniline ring and the thiazole ring structure. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHLKFJUVVQIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2536106.png)
![6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2536107.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)

![3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide](/img/structure/B2536116.png)




![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2536122.png)

